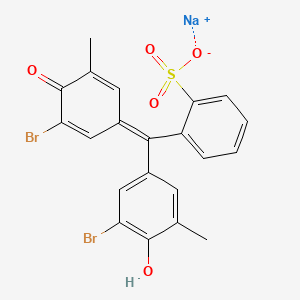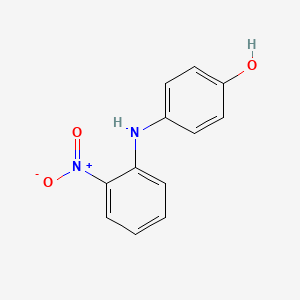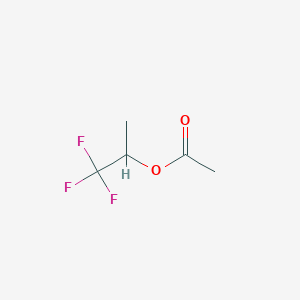
Triethoxysilylpropylmaleamic acid
説明
Triethoxysilylpropylmaleamic acid is a chemical compound with the molecular formula C13H25NO6Si . It is also known by its CAS number 33525-68-7 .
Synthesis Analysis
The synthesis of Triethoxysilylpropylmaleamic acid involves reaction conditions in dichloromethane at 20°C for 1 hour . The yield of the reaction is reported to be 99.8% .
Physical And Chemical Properties Analysis
Triethoxysilylpropylmaleamic acid has a molecular weight of 319.43 g/mol . Its physical properties include a density of 1.1±0.1 g/cm3, a boiling point of 439.5±45.0 °C at 760 mmHg, and a flash point of 219.6±28.7 °C . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .
科学的研究の応用
Antimicrobial Applications
Triethoxysilylpropylmaleamic acid: has been utilized in the development of copper-functionalized nanostructured silica-based systems. These systems, particularly when combined with copper, exhibit potent antimicrobial activity against both gram-positive and gram-negative bacteria . The compound’s ability to generate reactive oxygen species (ROS) contributes to its effectiveness in inhibiting bacterial growth, making it a promising candidate for use in antibacterial coatings and treatments.
Reactive Oxygen Species (ROS) Generation
The compound’s role in ROS generation is significant in the context of antimicrobial applications. Studies have shown that materials functionalized with Triethoxysilylpropylmaleamic acid can increase ROS production in bacteria by over 400%, leading to oxidative stress and bacterial cell death . This property is particularly useful in the design of new antibacterial agents and materials.
Electrochemical Applications
Electrochemical studies have indicated that Triethoxysilylpropylmaleamic acid -functionalized materials can interact with amino acids such as lysine and alanine. This interaction could be part of an antimicrobial mechanism that inhibits the synthesis of bacterial cell walls . The compound’s electrochemical properties may also be harnessed for sensors and other analytical devices.
Mesoporous Silica Functionalization
The compound is used to functionalize mesoporous silicas, which are materials with high surface areas and tunable pore sizes. Functionalization with Triethoxysilylpropylmaleamic acid can impart additional properties to these materials, such as enhanced chemical stability and specific reactivity, making them suitable for a variety of applications in catalysis, drug delivery, and adsorption .
Material Science Research
In material science, Triethoxysilylpropylmaleamic acid is used to modify the surface properties of various substrates. Its ability to form stable covalent bonds with a range of materials makes it valuable for creating specialized coatings that can provide improved adhesion, resistance to environmental degradation, or specific surface functionalities .
Custom Synthesis
The compound’s versatility in forming bonds with silicon-containing materials makes it a useful agent in custom synthesis. Companies like Gelest offer Triethoxysilylpropylmaleamic acid for use in tailoring the properties of silanes and silicon compounds, which are critical in the development of advanced materials and chemicals .
特性
IUPAC Name |
(Z)-4-oxo-4-(3-triethoxysilylpropylamino)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO6Si/c1-4-18-21(19-5-2,20-6-3)11-7-10-14-12(15)8-9-13(16)17/h8-9H,4-7,10-11H2,1-3H3,(H,14,15)(H,16,17)/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIBYEBNVMDAPN-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C=CC(=O)O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCNC(=O)/C=C\C(=O)O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885557 | |
| Record name | 2-Butenoic acid, 4-oxo-4-[[3-(triethoxysilyl)propyl]amino]-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33525-68-7 | |
| Record name | (2Z)-4-Oxo-4-[[3-(triethoxysilyl)propyl]amino]-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33525-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 4-oxo-4-[[3-(triethoxysilyl)propyl]amino]-, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 4-oxo-4-[[3-(triethoxysilyl)propyl]amino]-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4-[[3-(triethoxysilyl)propyl]amino]-2-butenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does triethoxysilylpropylmaleamic acid enable the immobilization of biomolecules on silicon nitride surfaces?
A1: Triethoxysilylpropylmaleamic acid acts as a linker molecule, facilitating the attachment of biomolecules like antibodies to silicon nitride surfaces. This process occurs in two main steps:
- Silanization: The triethoxysilane groups of the molecule hydrolyze in an aqueous solution, forming silanol groups. These silanol groups then condense with the hydroxyl groups present on the silicon nitride surface, forming strong covalent Si-O-Si bonds. [] This firmly anchors the triethoxysilylpropylmaleamic acid to the surface.
- Biomolecule Conjugation: The carboxylic acid group (-COOH) of the maleamic acid moiety remains available after surface attachment. This carboxylic acid group can then react with amine groups (-NH2) present on biomolecules (like antibodies), forming stable amide bonds. [] This results in the immobilization of the biomolecule on the silicon nitride surface.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)
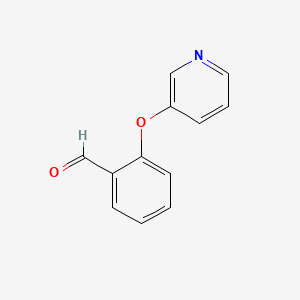
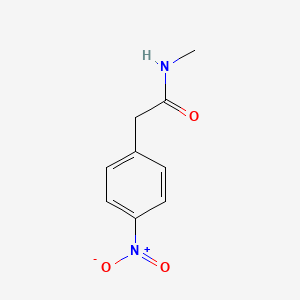
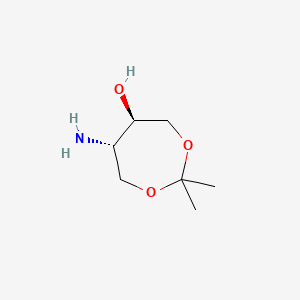

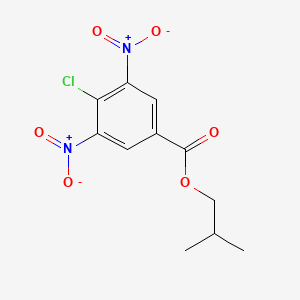
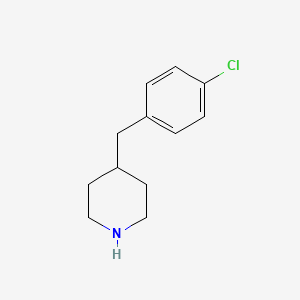
![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)

